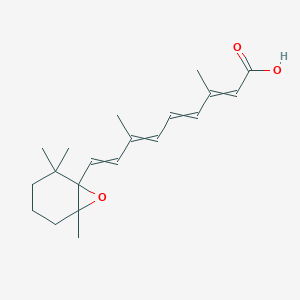

5,6-Epoxyretinoic acid

描述

属性

IUPAC Name |

3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEHJLBAOLGBJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Epoxyretinoic Acid: Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Epoxyretinoic acid is a biologically active metabolite of retinoic acid, the active form of vitamin A.[1][2] Its discovery and subsequent characterization have provided valuable insights into the complex metabolic pathways of retinoids and their roles in cellular signaling. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of this compound, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Discovery and Isolation

The initial identification of this compound was a significant step in understanding the metabolic fate of retinoic acid. It was first isolated in its pure form from the intestinal mucosa of vitamin A-deficient rats that had been administered [3H]retinoic acid.[2] This discovery confirmed that 5,6-epoxidation is a true in vivo metabolic pathway for retinoic acid and not an artifact of the isolation process.[2]

Subsequent studies have also identified this compound as an endogenous retinoid in the kidneys of rats on a normal diet, further establishing its physiological relevance.[3] The isolation and identification of this metabolite have heavily relied on the use of radiolabeled precursors and advanced analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.[2][3]

A critical consideration in the isolation of this compound is its acid-labile nature. Acidic conditions can cause its conversion to 5,8-oxyretinoic acid, necessitating careful control of pH during extraction and purification procedures.[2]

Quantitative Data

The biological activity and tissue distribution of this compound have been quantified in several studies. The following tables summarize key quantitative data, providing a basis for comparison and further research.

| Parameter | Value | Species | Tissue/System | Reference |

| Concentration | ||||

| 0.25 µM | Rat | Kidney | [3] | |

| Biological Activity | ||||

| Growth Promotion | 0.5% as active as all-trans-retinoic acid | Rat | In vivo | |

| Receptor Activation (EC50) | ||||

| RARα | 77 nM | In vitro | ||

| RARβ | 35 nM | In vitro | ||

| RARγ | 4 nM | In vitro |

Experimental Protocols

The successful isolation and quantification of this compound from biological matrices require meticulous experimental procedures. Below are detailed methodologies for key experiments.

Extraction of this compound from Tissues

This protocol is adapted from methodologies used for the extraction of retinoids from biological samples.

Materials:

-

Tissue sample (e.g., kidney, intestinal mucosa)

-

Homogenizer

-

0.025 M KOH in ethanol (B145695)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Homogenize the tissue sample in a suitable buffer.

-

Add 1 to 3 ml of 0.025 M KOH in ethanol to the tissue homogenate (up to 500 µL).

-

Add 10 ml of hexane to the aqueous ethanol phase and vortex thoroughly.

-

Centrifuge at 1,500 x g for 10 minutes to separate the phases.

-

Collect the upper hexane layer.

-

Wash the hexane layer with a saturated NaCl solution.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

-

Reconstitute the residue in a suitable solvent for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

-

HPLC system with a UV detector or coupled to a mass spectrometer.

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase:

-

A gradient of acetonitrile (B52724) in water with 0.1% formic acid is commonly used. The specific gradient will depend on the column and system.

Procedure:

-

Equilibrate the HPLC column with the initial mobile phase conditions.

-

Inject the reconstituted sample extract.

-

Run the gradient program to separate the retinoid metabolites.

-

Monitor the elution profile at a suitable wavelength (e.g., 350 nm for retinoic acid and its metabolites).

-

For confirmation and quantification, couple the HPLC system to a mass spectrometer.

Mass Spectrometry (MS) Analysis

Instrumentation:

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Parameters:

-

Ionization Mode: Typically positive ion mode for retinoids.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard for accurate quantification.

Signaling Pathways

This compound exerts its biological effects primarily by acting as an agonist for the retinoic acid receptors (RARs).[4] There are three subtypes of RARs: RARα, RARβ, and RARγ. Upon ligand binding, RARs form a heterodimer with retinoid X receptors (RXRs).[4] This RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[5]

The binding of the ligand-activated RAR/RXR heterodimer to RAREs leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[4] This coactivator complex, which often includes histone acetyltransferases, modifies the chromatin structure, making it more accessible for transcription.[6] The result is the activation of gene transcription, leading to changes in cellular processes such as differentiation, proliferation, and apoptosis.[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the isolation and identification of this compound from biological samples.

Conclusion

This compound is a physiologically relevant metabolite of retinoic acid that actively participates in cellular signaling through the activation of retinoic acid receptors. Its discovery has broadened our understanding of retinoid metabolism and function. The detailed experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers and professionals in the fields of biology, chemistry, and drug development who are investigating the roles of retinoids in health and disease. Further research into the specific functions of this compound and its downstream targets may reveal novel therapeutic opportunities.

References

- 1. Metabolism of this compound in vivo: isolation of a major intestinal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is a physiological metabolite of retinoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

5,6-Epoxyretinoic acid as an endogenous metabolite of retinoic acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Retinoic acid (RA), an active metabolite of vitamin A, is a critical signaling molecule that orchestrates a multitude of physiological processes, including embryonic development, cellular differentiation, and immune function. Its biological effects are primarily mediated through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The metabolism of retinoic acid is a tightly regulated process that yields a variety of derivatives, thereby controlling the localized concentration and activity of this potent morphogen. Among these derivatives, 5,6-epoxyretinoic acid has been identified as a significant endogenous metabolite. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, biological activity, and experimental methodologies related to this compound.

Biosynthesis and Metabolism

This compound is an endogenous retinoid formed in vivo from both retinol (B82714) and all-trans-retinoic acid.[1] Its formation is a true physiological process and not an artifact of isolation procedures.[2]

Enzymatic Formation

The conversion of all-trans-retinoic acid to this compound is catalyzed by an enzyme system found in various tissues.[3] This enzymatic activity is most concentrated in the kidney, followed by the intestine, liver, and spleen.[3] The enzyme, located in the mitochondrial and microsomal fractions of kidney cells, requires molecular oxygen, magnesium ions (Mg²⁺), ATP, and NADPH as cofactors for its activity.[3]

Further Metabolism

Once formed, this compound undergoes further, more rapid metabolism compared to retinoic acid itself.[4] A major metabolic pathway, particularly in the small intestine, is its conversion into more polar compounds. The primary metabolite identified in the small intestinal mucosa of rats is 5,6-epoxyretinoyl-β-glucuronide.[4] This glucuronidation is facilitated by liver microsomes in the presence of uridine-5'-diphospho-1-α-D-glucuronic acid (UDPGA).[4] This metabolic conversion does not result in the production of retinoic acid.[4] Oral treatment with retinoic acid appears to accelerate the metabolism of this compound, leading to an increased accumulation of highly polar metabolites.[4]

Endogenous Occurrence and Distribution

This compound has been confirmed as an endogenous metabolite present in rats under normal physiological conditions.[1] Following the administration of physiological doses of [3H]retinol, this compound was isolated and identified in the kidney, demonstrating its place in the metabolic pathway of retinol.[1] Studies in vitamin A-deficient rats have also detected its presence in the small intestine, kidney, liver, testes, and serum three hours after a dose of [3H]retinoic acid.[5] Its concentration peaks in the intestinal mucosa at 3 hours post-administration and is undetectable by 7 hours, indicating rapid metabolism or excretion.[5]

Data Presentation: Endogenous Retinoid Concentrations

The steady-state concentrations of acidic retinoids, including this compound, have been measured in the kidneys of rats on a normal diet, highlighting their significance relative to neutral retinoids.

Table 1: Endogenous Retinoid Concentrations in Rat Kidney

| Retinoid | Concentration (µM) | Reference |

|---|---|---|

| Retinyl palmitate | 8.7 | [1] |

| Retinol | 4.6 | [1] |

| all-trans-Retinoic acid | 1.3 | [1] |

| this compound | 0.25 |[1] |

Data Presentation: Enzyme Kinetics

The Michaelis constants (Km) for the enzyme system responsible for producing this compound have been determined in rat kidney fractions.

Table 2: Enzyme Kinetics for Retinoic Acid Epoxidation in Rat Kidney

| Substrate | Michaelis Constant (Km) | Reference |

|---|---|---|

| 13-cis-Retinoic Acid | 3.2 x 10⁻⁶ M | [3] |

| all-trans-Retinoic Acid | 3.7 x 10⁻⁶ M |[3] |

Biological Activity and Signaling

Despite being a prominent metabolite, the biological activity of this compound, particularly in promoting growth, is minimal compared to its precursor, all-trans-retinoic acid.

Data Presentation: Comparative Biological Activity

Bioassays using vitamin A-deficient rats have been conducted to evaluate the growth-promoting potential of this compound.

Table 3: Comparative Biological Activity in Promoting Growth

| Compound | Relative Activity vs. all-trans-Retinoic Acid | Administration Route | Reference |

|---|

| this compound | 0.5% | Intraperitoneal |[3],[6],[7] |

Retinoid Signaling Pathway

Retinoic acid exerts its effects by binding to nuclear receptors. The retinoic acid receptor (RAR) forms a heterodimer with the retinoid X receptor (RXR).[8] In the absence of a ligand, this RAR/RXR dimer binds to specific DNA sequences called retinoic acid response elements (RAREs) and recruits corepressor proteins to inhibit gene transcription.[8] Upon binding of an agonist ligand like all-trans-retinoic acid to RAR, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[8] This complex then activates the transcription of target genes.[8] While all-trans-RA is a high-affinity ligand for RARs, the specific interaction of this compound with these receptors is not well-defined in the available literature.

Experimental Protocols

The identification, quantification, and characterization of this compound have relied on a combination of in vivo and in vitro experimental techniques.

Protocol 1: In Vivo Identification and Quantification of Endogenous this compound

This protocol outlines the general steps used to isolate and identify this compound from rat tissues.[1][2]

-

Animal Model: Male rats maintained on a normal diet are administered physiological doses of radiolabeled [3H]retinyl acetate (B1210297) or [3H]retinol orally for several days to label the endogenous retinoid pools.[1]

-

Tissue Extraction: Kidneys are harvested and homogenized. The retinoids are extracted from the homogenate.

-

Fractionation: The extract is separated into neutral and acidic fractions using DEAE-Sephadex chromatography.[1]

-

High-Performance Liquid Chromatography (HPLC): The acidic fraction is subjected to a series of HPLC steps for purification.

-

Reverse-Phase HPLC: The initial separation is performed on a reverse-phase column to isolate retinoid metabolites.

-

Straight-Phase HPLC: Further purification is achieved using straight-phase HPLC to isolate this compound from other acidic retinoids.[2]

-

-

Identification and Quantification:

-

Co-chromatography: The purified metabolite is compared with a synthetic this compound standard using HPLC to confirm its identity based on retention time.[2]

-

Mass Spectrometry (MS): The structure is unequivocally confirmed by analyzing the mass spectrum of the isolated compound or its methylated derivative, which shows a characteristic molecular ion and fragmentation pattern.[1][2]

-

Quantification: The amount of the metabolite is determined by comparing the peak height or area from the HPLC chromatogram to a standard curve generated with known amounts of the synthetic standard.[9]

-

Protocol 2: In Vitro Enzyme Assay for Retinoic Acid Epoxygenase

This protocol describes the method to measure the enzymatic activity that converts retinoic acid to this compound.[3]

-

Tissue Preparation: Kidneys from rats are homogenized.

-

Subcellular Fractionation: Mitochondrial and microsomal fractions are prepared by differential centrifugation of the kidney homogenate.

-

Reaction Mixture: The reaction is carried out in a buffer containing:

-

The subcellular fraction (mitochondrial or microsomal) as the enzyme source.

-

The substrate: all-trans-retinoic acid or 13-cis-retinoic acid.

-

Cofactors: ATP, NADPH, and Mg²⁺ ions.

-

-

Incubation: The mixture is incubated under an atmosphere of molecular oxygen.

-

Extraction and Analysis: The reaction is stopped, and the retinoids are extracted. The product, this compound, is then separated and quantified using HPLC.

-

Kinetics Calculation: The Michaelis constant (Km) is determined by measuring the reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 3: Growth Promotion Bioassay

This protocol is used to assess the biological activity of retinoids in vivo.[6][7]

-

Animal Model: Weanling male rats are fed a vitamin A-deficient diet until they cease to gain weight.

-

Dosing: The rats are divided into groups and receive single daily intraperitoneal injections of the test compound (e.g., this compound) or the control compound (all-trans-retinoic acid) at various dose levels. A vehicle-only group serves as a negative control.

-

Monitoring: The body weight of each rat is recorded daily for the duration of the assay (e.g., 3 weeks).

-

Data Analysis: The average daily weight gain is calculated for each group. A dose-response curve is generated by plotting the weight gain as a function of the logarithm of the dose. The biological activity of the test compound is expressed as a percentage of the activity of the control compound required to produce the same growth response.

Conclusion

This compound is a well-established endogenous metabolite in the physiological pathway of both retinol and retinoic acid. It is formed by an NADPH-dependent oxygenase system, primarily in the kidney and intestine, and is rapidly metabolized further into polar glucuronides. Despite its presence as a significant metabolite, its biological activity in promoting growth is markedly lower than that of all-trans-retinoic acid. For researchers and drug development professionals, understanding the metabolic fate of retinoic acid, including the formation and rapid clearance of metabolites like this compound, is crucial for designing stable, effective retinoid-based therapeutics and for elucidating the complex mechanisms that regulate retinoid homeostasis and signaling.

References

- 1. Identification of this compound as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism of retinoic acid to this compound, retinoyl-beta-glucuronide, and other polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of this compound in vivo: isolation of a major intestinal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is a physiological metabolite of retinoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

In Vivo Genesis of 5,6-Epoxyretinoic Acid: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Epoxyretinoic acid (5,6-epoxyRA) is a biologically active metabolite of all-trans-retinoic acid (atRA), the principal active form of vitamin A. Its formation in vivo represents a significant pathway in retinoid metabolism, with potential implications for cellular signaling and homeostasis. This technical guide provides a comprehensive overview of the in vivo formation of 5,6-epoxyRA, detailing the enzymatic and non-enzymatic pathways involved, quantitative data on its formation and distribution, and detailed experimental protocols for its study. Furthermore, this guide illustrates the key biosynthetic and signaling pathways using detailed diagrams to facilitate a deeper understanding of the molecular mechanisms governing the biological activity of this retinoid metabolite.

Biosynthesis of this compound

The in vivo conversion of atRA to 5,6-epoxyRA is a complex process involving both cytochrome P450 (CYP) enzyme-mediated and non-enzymatic, radical-mediated reactions.

Cytochrome P450-Dependent Pathway

The primary enzymatic route for the metabolism of atRA, including the formation of 5,6-epoxyRA, is catalyzed by the CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1). These enzymes are crucial for maintaining retinoid homeostasis by catabolizing atRA into more polar metabolites. While the primary metabolites of CYP26 activity are hydroxylated forms of atRA (e.g., 4-hydroxy-RA), 5,6-epoxyRA has also been identified as a product.[1][2][3][4]

The enzyme system responsible for producing 5,6-epoxyRA is found in highest concentrations in the kidney, followed by the intestine, liver, and spleen, and is localized in the mitochondrial and microsomal fractions.[5] This enzymatic activity is dependent on molecular oxygen, magnesium ions, ATP, and NADPH.[5]

Peroxyl Radical-Dependent Pathway

An alternative, non-enzymatic pathway for the formation of 5,6-epoxyRA involves the reaction of atRA with peroxyl radicals.[6][7] This reaction is highly regioselective, with the peroxyl radical preferentially adding to the C5 or C6 position of the cyclohexenyl ring of atRA.[6] Subsequent elimination of an alkoxyl radical leads to the formation of the 5,6-epoxide.[6] This pathway may be particularly relevant under conditions of oxidative stress where the production of reactive oxygen species, including peroxyl radicals, is elevated.

Quantitative Data

The following tables summarize key quantitative data related to the in vivo formation and presence of this compound.

Table 1: Michaelis-Menten Constants for this compound Formation

| Substrate | Tissue | Subcellular Fraction | Km (μM) | Reference |

| all-trans-Retinoic Acid | Kidney | Microsomal & Mitochondrial | 3.7 | [5] |

| 13-cis-Retinoic Acid | Kidney | Microsomal & Mitochondrial | 3.2 | [5] |

Table 2: Kinetic Parameters of CYP26A1-Mediated all-trans-Retinoic Acid Metabolism

| Parameter | Value | Units | Reference |

| Km | 9.4 | nM | [1][5] |

| Vmax | 11.3 | pmol/min/pmol P450 | [1][5] |

| Intrinsic Clearance | 1.2 | mL/min/pmol P450 | [1][5] |

Note: These parameters represent the overall metabolism of atRA by CYP26A1 and are not specific to the 5,6-epoxidation reaction.

Table 3: In Vivo Concentrations of Retinoids in Rat Kidney

| Retinoid | Concentration (μM) | Reference |

| Retinyl palmitate | 8.7 | [8][9] |

| Retinol (B82714) | 4.6 | [8][9] |

| all-trans-Retinoic acid | 1.3 | [8][9] |

| This compound | 0.25 | [8][9] |

Experimental Protocols

In Vivo Analysis of this compound Formation in Vitamin A-Deficient Rats

This protocol is based on the methodology described in studies investigating the physiological metabolites of retinoic acid.[10]

Objective: To detect and quantify the in vivo formation of 5,6-epoxyRA from radiolabeled atRA in vitamin A-deficient rats.

Materials:

-

Vitamin A-deficient male rats.

-

[3H]-all-trans-retinoic acid.

-

Solvents for extraction (e.g., methanol (B129727), ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radioactivity flow detector.

-

Reverse-phase C18 HPLC column.

-

Scintillation counter.

Procedure:

-

Administer a physiological dose of [3H]-atRA to vitamin A-deficient rats via intrajugular injection.

-

At various time points (e.g., 3 hours and 7 hours) post-administration, euthanize the animals and collect tissues of interest (e.g., small intestine, kidney, liver, testes, and serum).[10]

-

Homogenize the tissues in a suitable buffer.

-

Extract the retinoids from the tissue homogenates using a two-phase solvent extraction method (e.g., with methanol and ethyl acetate).

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the residue in the HPLC mobile phase.

-

Inject the sample into the HPLC system.

-

Separate the retinoid metabolites using a reverse-phase C18 column with a suitable gradient elution program.

-

Monitor the eluent using a UV detector (for unlabeled standards) and a radioactivity flow detector to identify and quantify the [3H]-5,6-epoxyRA peak.

-

Collect fractions corresponding to the 5,6-epoxyRA peak and confirm its identity using liquid scintillation counting.

Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of 5,6-epoxyRA in biological matrices.

Objective: To accurately measure the concentration of 5,6-epoxyRA in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Tissue samples (e.g., kidney, liver).

-

Internal standard (e.g., a stable isotope-labeled 5,6-epoxyRA).

-

Solvents for extraction (e.g., acetonitrile, hexane).

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup).

-

LC-MS/MS system equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

A suitable HPLC column (e.g., C18 or amide-based).

Procedure:

-

Homogenize a known weight of the tissue sample in a suitable buffer.

-

Add a known amount of the internal standard to the homogenate.

-

Perform a liquid-liquid extraction or solid-phase extraction to isolate the retinoids.

-

Evaporate the final extract to dryness and reconstitute in the LC mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a gradient elution on the HPLC column.

-

Detect and quantify 5,6-epoxyRA using multiple reaction monitoring (MRM) mode. The MRM transitions should be optimized for both 5,6-epoxyRA and the internal standard.

-

Construct a calibration curve using known concentrations of 5,6-epoxyRA standard and the internal standard.

-

Calculate the concentration of 5,6-epoxyRA in the original tissue sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Signaling Pathways and Experimental Workflows

The biological effects of retinoids are primarily mediated through their interaction with nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[11][12] While the signaling pathway of atRA is well-established, the specific interactions and downstream effects of 5,6-epoxyRA are less characterized. It is believed to exert its biological effects, albeit with lower potency than atRA, through the same RAR/RXR-mediated pathway.[13]

Diagrams of Pathways and Workflows

Conclusion

The in vivo formation of this compound is a multifaceted process with contributions from both enzymatic and non-enzymatic pathways. Understanding the dynamics of its formation and its biological activity is crucial for elucidating the complete picture of retinoid signaling and metabolism. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the role of this important metabolite in health and disease, and to explore its potential as a target for therapeutic intervention. Further research is warranted to fully characterize the specific enzymatic kinetics of 5,6-epoxidation and to delineate the precise downstream signaling events mediated by this retinoid.

References

- 1. Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulating Retinoic Acid Availability during Development and Regeneration: The Role of the CYP26 Enzymes | MDPI [mdpi.com]

- 5. The role of CYP26 enzymes in retinoic acid clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Regiospecificity of peroxyl radical addition to (E)-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of this compound as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound is a physiological metabolite of retinoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.tocris.com [resources.tocris.com]

- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 13. [PDF] The biological activity of this compound. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Mechanism of Action of 5,6-Epoxyretinoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Epoxyretinoic acid (5,6-epoxy-RA) is a biologically active metabolite of all-trans-retinoic acid (ATRA), the active form of vitamin A. This document provides a comprehensive technical overview of the mechanism of action of 5,6-epoxy-RA, focusing on its molecular interactions, signaling pathways, and biological effects. Quantitative data from various assays are presented in structured tables, and detailed experimental protocols for key methodologies are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the compound's function. This guide is intended for researchers, scientists, and professionals involved in drug development and related fields who are interested in the nuanced activity of retinoids.

Introduction

Retinoids, a class of compounds derived from vitamin A, are critical regulators of numerous physiological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1][2] All-trans-retinoic acid (ATRA) is the most well-studied endogenous retinoid, exerting its effects primarily through the activation of nuclear retinoic acid receptors (RARs).[2][3] this compound is a naturally occurring metabolite of ATRA, formed through epoxidation of the 5,6 double bond in the cyclohexenyl ring.[4][5] While initially considered a less active metabolite, subsequent research has demonstrated that 5,6-epoxy-RA possesses significant biological activity, functioning as a potent agonist for all three RAR isoforms (α, β, and γ).[6][7][8] This guide delves into the specific molecular mechanisms by which 5,6-epoxy-RA elicits its effects, providing a detailed resource for the scientific community.

Molecular Interactions and Receptor Activation

The primary mechanism of action of 5,6-epoxy-RA is its direct interaction with and activation of retinoic acid receptors (RARs). RARs are ligand-inducible transcription factors that, upon binding to an agonist, heterodimerize with retinoid X receptors (RXRs).[2][3] This RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, leading to the recruitment of coactivator proteins and the initiation of gene transcription.[2][3]

Binding Affinity and Receptor Activation Potency

This compound has been shown to be a potent agonist of all three RAR isoforms. The potency of 5,6-epoxy-RA in activating RAR-mediated transcription has been quantified through reporter gene assays. The half-maximal effective concentrations (EC50) for the activation of each RAR isoform by 5,6-epoxy-RA are summarized in the table below, alongside the half-maximal inhibitory concentrations (IC50) for ATRA in competitive binding assays for comparison.

| Compound | Receptor Isoform | EC50 (nM) | IC50 (nM) of ATRA for comparison |

| This compound | RARα | 77[6][7][8] | ~5[9] |

| RARβ | 35[6][7][8] | ~5[9] | |

| RARγ | 4[6][7][8] | ~5[9] |

Note: EC50 values represent the concentration of 5,6-epoxy-RA required to achieve 50% of the maximal activation of the respective RAR isoform in a reporter gene assay. IC50 values for ATRA represent the concentration required to displace 50% of a radiolabeled ligand in a competitive binding assay and are provided as an indication of the parent compound's binding affinity.

Signaling Pathway

The signaling cascade initiated by 5,6-epoxy-RA follows the canonical retinoid signaling pathway. The process begins with the binding of 5,6-epoxy-RA to an RAR, which induces a conformational change in the receptor. This allows for the dissociation of corepressor proteins and the recruitment of coactivator complexes, leading to the transcriptional regulation of target genes.

Biological Effects

This compound has been shown to exert a range of biological effects, consistent with its role as an RAR agonist. These effects include the regulation of cell growth and differentiation, as well as the modulation of tumorigenesis.

Cell Proliferation and Differentiation

In vitro studies have demonstrated that 5,6-epoxy-RA can induce growth arrest in cancer cell lines. For example, at a concentration of 1 µM, it has been shown to induce growth arrest in MCF-7 human breast cancer cells and NB4 promyelocytic leukemia cells.[6][7] This anti-proliferative activity is a hallmark of RAR agonists and is mediated by the regulation of cell cycle-related genes.

Inhibition of Skin Tumor Promotion

This compound has been shown to be as effective as ATRA in inhibiting skin tumor promotion in mouse models.[10][11] This anti-tumor activity is linked to its ability to inhibit the induction of ornithine decarboxylase (ODC) activity, a key enzyme in cell proliferation that is often upregulated in tumors.[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of 5,6-epoxy-RA.

RAR Competitive Binding Assay

This protocol is for determining the binding affinity of a test compound to RARs using a competitive binding assay with a radiolabeled ligand.

-

Receptor Preparation: Nuclear extracts containing the specific RAR isoform (α, β, or γ) are prepared from cells overexpressing the receptor (e.g., transfected COS-7 cells).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES, 150 mM Li2SO4, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2).[12]

-

Competition Reaction: In a 384-well plate, incubate a fixed concentration of the radiolabeled ligand (e.g., [3H]-ATRA) with the RAR-containing nuclear extract in the presence of increasing concentrations of the unlabeled competitor (5,6-epoxy-RA).

-

Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 4-18 hours at 4°C).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter or a scintillation proximity assay (SPA).[12][13]

-

Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.[14]

RAR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)

This protocol is for quantifying the ability of a compound to activate RAR-mediated gene transcription.

-

Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293 or COS-7) with an expression vector for the desired RAR isoform (α, β, or γ) and a reporter plasmid containing a luciferase gene under the control of a RARE-containing promoter (e.g., pRARE-Luc). A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.[6][15][16]

-

Compound Treatment: After transfection (e.g., 24 hours), treat the cells with various concentrations of 5,6-epoxy-RA or a vehicle control.

-

Incubation: Incubate the cells for an appropriate period (e.g., 16-24 hours) to allow for reporter gene expression.[6][16]

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Luciferase Assay: Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.

-

Luminescence Measurement: Measure the luminescence produced by the firefly luciferase using a luminometer. If a Renilla luciferase control was used, measure its activity as well.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the 5,6-epoxy-RA concentration. The EC50 value is determined by non-linear regression analysis.

Cell Proliferation Assay (BrdU Incorporation)

This protocol is for assessing the effect of a compound on cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.

-

Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 5,6-epoxy-RA or a vehicle control.

-

Incubation: Incubate the cells for a desired period (e.g., 24-72 hours).

-

BrdU Labeling: Add a BrdU labeling solution to each well and incubate for a period that allows for significant incorporation into the DNA of proliferating cells (e.g., 2-4 hours).[11][15]

-

Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU. This is typically done with a fixing solution followed by an acid treatment (e.g., HCl).[11][15]

-

Antibody Incubation: Incubate the cells with a primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color change is observed.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: The absorbance is proportional to the amount of BrdU incorporated, which reflects the level of cell proliferation. Plot the absorbance against the logarithm of the 5,6-epoxy-RA concentration to determine its effect on cell growth.

Conclusion

This compound is a biologically active metabolite of ATRA that functions as a potent agonist for all RAR isoforms. Its mechanism of action is centered on the activation of the canonical RAR signaling pathway, leading to the transcriptional regulation of target genes involved in cell proliferation, differentiation, and other key cellular processes. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the role of 5,6-epoxy-RA and other retinoids in health and disease. A thorough understanding of the molecular mechanisms of such metabolites is crucial for the development of novel therapeutic strategies targeting the retinoid signaling pathway.

References

- 1. In Vitro and In Vivo Characterization of Retinoid Synthesis from β-carotene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. PolarScreen™ NR Competitive Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of 9-cis-retinoic acid and all-trans-retinoic acid to retinoic acid receptors alpha, beta, and gamma. Retinoic acid receptor gamma binds all-trans-retinoic acid preferentially over 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - NP [thermofisher.com]

- 12. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. cohesionbio.com [cohesionbio.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Enigmatic Presence of 5,6-Epoxyretinoic Acid in Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Epoxyretinoic acid, a metabolite of retinoic acid, has been identified as a naturally occurring compound in various mammalian tissues. Its presence, though often transient and in low concentrations, suggests a potential physiological role that is yet to be fully elucidated. This technical guide provides an in-depth overview of the current knowledge on the natural occurrence of this compound, its biosynthesis, and analytical methodologies for its detection and quantification in biological samples. Furthermore, it delves into the putative signaling pathways through which this retinoid may exert its biological effects. This document is intended to serve as a comprehensive resource for researchers in the fields of endocrinology, pharmacology, and drug development who are interested in the nuanced roles of retinoid metabolism and signaling.

Natural Occurrence and Quantitative Data

This compound has been detected in several tissues of vitamin A-deficient rats following the administration of physiological doses of retinoic acid. Its presence has been confirmed in the small intestine, kidney, liver, testes, and serum[1][2]. The concentration of this metabolite is notably transient, with rapid metabolism and excretion observed, particularly in the intestinal mucosa[1][2].

The kidney has been identified as a significant site of this compound presence, where it is considered an endogenous metabolite of retinol (B82714) under normal physiological conditions[3][4]. Quantitative analysis has been performed on rat kidney tissue, providing valuable insight into its steady-state concentrations relative to other retinoids.

Table 1: Endogenous Retinoid Concentrations in Rat Kidney [3][4]

| Retinoid | Concentration (µM) |

| Retinyl palmitate | 8.7 |

| Retinol | 4.6 |

| all-trans-Retinoic acid | 1.3 |

| This compound | 0.25 |

Biosynthesis and Metabolism

This compound is synthesized from all-trans-retinoic acid by an enzymatic system found in various tissues. The highest concentrations of this enzyme system are located in the kidney, followed by the intestine, liver, and spleen[5]. The conversion requires molecular oxygen, magnesium ions, ATP, and NADPH[5]. In the kidney, the enzyme activity is present in both mitochondrial and microsomal fractions[5].

Once formed, this compound is rapidly metabolized. A major metabolic pathway involves its conversion to 5,6-epoxyretinoyl β-glucuronide, which has been identified as a major metabolite in the small intestinal mucosa of rats[6]. This glucuronidation reaction is catalyzed by microsomal enzymes in the presence of uridine-5'-diphospho-1-alpha-D-glucuronic acid[6]. The metabolism of this compound is notably faster than that of retinoic acid and does not lead to the production of retinoic acid itself[6].

References

- 1. RAR /RXR Genes - Transcriptional Control of Neural Crest Development - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agritrop.cirad.fr [agritrop.cirad.fr]

- 5. Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,6-Epoxyretinoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of 5,6-Epoxyretinoic acid, a key metabolite of retinoic acid. The document includes a step-by-step experimental procedure, a summary of expected data, and a visualization of the relevant biological pathway.

Introduction

This compound is a biologically significant metabolite of all-trans-retinoic acid (ATRA), an active form of vitamin A. The conversion of retinoic acid to its 5,6-epoxy derivative is an important step in retinoid metabolism and has been observed in various tissues, including the intestine, kidney, and liver.[1] The formation of this epoxide is a naturally occurring in vivo process.[2][3] While its biological activity is reported to be lower than that of ATRA, the study of this compound is crucial for understanding the complete metabolic fate and signaling pathways of retinoids.[4] This protocol details a reliable two-step chemical synthesis of this compound, commencing from methyl retinoate.

Synthesis Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the epoxidation of the 5,6-double bond of methyl retinoate using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or monoperphthalic acid.[5][6] The resulting methyl 5,6-epoxyretinoate is then subjected to alkaline hydrolysis to yield the final product, this compound.

Experimental Workflow

Below is a diagram illustrating the experimental workflow for the synthesis of this compound.

References

- 1. This compound is a physiological metabolite of retinoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of this compound as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The biological activity of this compound [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Analysis of 5,6-Epoxyretinoic Acid

Introduction

5,6-Epoxyretinoic acid is a biologically active metabolite of all-trans-retinoic acid (ATRA), the active form of vitamin A.[1][2] It is formed in tissues such as the kidney and intestine and plays a role in mediating the biological effects of retinoids by acting as an agonist for retinoic acid receptors (RARs).[1][3] Accurate quantification of this compound is crucial for understanding its physiological and pathological roles, as well as for the development of new therapeutic agents. This application note provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Signaling Pathway of this compound

This compound is a downstream metabolite of all-trans-retinoic acid. Like its parent compound, it can bind to and activate retinoic acid receptors (RARs), which are ligand-inducible transcription factors. Upon activation, RARs form heterodimers with retinoid X receptors (RXRs) and bind to retinoic acid response elements (RAREs) on the DNA, thereby modulating the transcription of target genes involved in cell growth, differentiation, and apoptosis.[1][4]

Caption: Signaling pathway of this compound.

Experimental Protocol: HPLC Analysis

This protocol describes a reverse-phase HPLC method for the separation and quantification of this compound. Retinoids are sensitive to light, heat, and oxygen, so it is crucial to protect samples from light and to use antioxidants during sample preparation.[5][6]

1. Materials and Reagents

-

This compound standard (Cayman Chemical or equivalent)

-

HPLC-grade acetonitrile, methanol (B129727), and water

-

Formic acid (or acetic acid)

-

Butylated hydroxytoluene (BHT)

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

HPLC system with UV detector

2. Standard Solution Preparation

-

Prepare a stock solution of this compound (1 mg/mL) in methanol or chloroform.[1] Store at -80°C in an amber vial.[1]

-

Prepare working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

3. Sample Preparation (from Biological Matrix)

-

To 1 mL of plasma or tissue homogenate, add 10 µL of BHT solution (10 mg/mL in ethanol) to prevent oxidation.

-

Add an internal standard if available.

-

Perform a liquid-liquid extraction by adding 3 mL of hexane/ethyl acetate (B1210297) (1:1, v/v).

-

Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.

-

Transfer the upper organic layer to a new tube.

-

Repeat the extraction step twice more and pool the organic layers.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

4. HPLC Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water:Formic Acid (75:25:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV at 345 nm |

| Run Time | 15 minutes |

5. Data Analysis

-

Identify the this compound peak in the chromatogram based on the retention time of the standard.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Quantify the amount of this compound in the samples using the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described HPLC method.

| Parameter | Value |

| Retention Time (approx.) | 6.8 min |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted below.

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound in biological samples. Adherence to the protocol, particularly with respect to sample protection from light and oxidation, is critical for obtaining accurate and reproducible results. This method can be a valuable tool for researchers in the fields of endocrinology, cancer biology, and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism of retinoic acid to this compound, retinoyl-beta-glucuronide, and other polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sav.sk [sav.sk]

- 5. HPLC/MS(N) analysis of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]

Application Note: Quantification of 5,6-Epoxyretinoic Acid in Biological Samples by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction 5,6-Epoxyretinoic acid is a biologically active metabolite of all-trans-retinoic acid (atRA), the active form of vitamin A.[1] It is formed in vivo from retinoic acid and has been identified as an endogenous retinoid in rat kidney and other tissues.[2][3][4] The enzyme system responsible for this conversion is found in high concentrations in the kidney, intestine, liver, and spleen.[3] While its biological activity is reported to be significantly lower than that of atRA, accurate quantification of this compound is crucial for understanding the complete metabolic pathway of retinoids and their roles in various physiological and pathological processes.[3][5]

This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological samples, such as tissue homogenates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is based on established principles for retinoid analysis and is adaptable for various research needs.[6][7]

Principle This method employs a liquid-liquid extraction (LLE) procedure to isolate this compound and an appropriate internal standard (IS) from the complex biological matrix. The extracted analytes are then separated using reverse-phase High-Performance Liquid Chromatography (HPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high selectivity and sensitivity, enabling accurate quantification at low physiological concentrations.[7][8]

Metabolic Pathway

Caption: Metabolic conversion of Retinol to this compound.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS), e.g., all-trans-4,4-dimethyl-RA[7]

-

HPLC-grade Methanol, Acetonitrile, Methyl-tert-butyl ether (MTBE)[9]

-

Formic acid, LC-MS grade

-

Ultrapure water (18.2 MΩ·cm)

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol, HPLC grade

-

Hexane, HPLC grade

-

Nitrogen gas, high purity

-

Biological tissue (e.g., kidney, liver) stored at -80 °C

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from established methods for retinoid extraction.[6][9][10] All procedures involving retinoids must be performed under yellow or red light to prevent photo-isomerization.

-

Homogenization: Weigh approximately 20-50 mg of frozen tissue. Homogenize in 500 µL of ice-cold 0.025 M KOH in ethanol.

-

Internal Standard Spiking: Add a known amount of internal standard (e.g., 10 µL of 50 nM 4,4-dimethyl-RA in acetonitrile) to each homogenate.[6] Vortex briefly.

-

First Extraction (Neutral Retinoids): Add 2 mL of hexane, vortex vigorously for 2 minutes, and centrifuge at 3000 x g for 10 minutes at 4 °C.[6] Carefully collect the upper organic phase (containing neutral retinoids like retinol) and set aside if analysis of these compounds is also desired.

-

Acidification: Acidify the remaining aqueous phase to a pH of approximately 3-4 by adding 1 M HCl. This step protonates the carboxylic acid group of retinoic acids.

-

Second Extraction (Acidic Retinoids): Add 2 mL of MTBE, vortex vigorously for 2 minutes, and centrifuge at 3000 x g for 10 minutes at 4 °C.

-

Collection: Carefully transfer the upper organic layer (containing this compound and other acidic retinoids) to a clean tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Methanol with 0.1% formic acid). Vortex and transfer the supernatant to an HPLC vial for analysis.[10]

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Table 1: Suggested Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| HPLC System | Vanquish HPLC system or equivalent[10] |

| Column | Accucore C18, 100 x 2.1 mm, 2.6 µm[10] |

| Column Temperature | 25 °C[11] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL[11] |

| Gradient | See Table 2 |

Table 2: Suggested HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 80 | 20 |

| 1.0 | 80 | 20 |

| 8.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 80 | 20 |

| 12.0 | 80 | 20 |

Table 3: Suggested Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Mass Spectrometer | Triple Quadrupole (e.g., TSQ Endura, QTRAP 6500)[10][11] |

| Ion Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray (ESI)[6][11] |

| Polarity | Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Analyte | This compound |

| Precursor Ion (Q1) | m/z 317.2 [M+H]⁺ |

| Product Ion (Q3) | m/z 205.1 (example, requires optimization) |

| Collision Energy | To be optimized |

| Internal Standard | 4,4-dimethyl-RA [6] |

| Precursor Ion (Q1) | m/z 329.4 [M+H]⁺[6] |

| Product Ion (Q3) | m/z 151.3[6] |

| Collision Energy | To be optimized |

Note: The exact m/z values for the product ion and the optimal collision energy must be determined by infusing a pure standard of this compound into the mass spectrometer.

Experimental Workflow

Caption: Step-by-step workflow for sample analysis.

Data Presentation and Analysis

Calibration Curve

Prepare calibration standards by serial dilution of the this compound analytical standard in the reconstitution solution, ranging from low pg/mL to ng/mL concentrations.[9] Spike each standard with the same amount of internal standard as used in the samples. The calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte. A linear regression with a weighting of 1/x is typically used.

Quantification

The concentration of this compound in the biological samples is determined by interpolating the measured peak area ratio (Analyte/IS) from the calibration curve. The final concentration should be reported in pmol/g or ng/g of tissue.

Expected Quantitative Data

The concentration of endogenous retinoids can vary significantly based on species, tissue type, and physiological state. Early studies have quantified this compound in rat tissues.

Table 4: Example Endogenous Concentrations of Retinoids in Rat Kidney

| Retinoid | Concentration (µM) | Concentration (pmol/g)* |

|---|---|---|

| Retinyl Palmitate | 8.7[4] | 8700 |

| Retinol | 4.6[4] | 4600 |

| all-trans-Retinoic Acid | 1.3[4] | 1300 |

| This compound | 0.25 [4] | 250 |

*Note: Concentrations converted from µM to pmol/g assuming a tissue density of approximately 1 g/mL.

This LC-MS/MS assay provides the necessary sensitivity and selectivity for the robust quantification of this compound, facilitating further research into the metabolic pathways and functions of vitamin A.[6][7]

References

- 1. Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The metabolism of retinoic acid to this compound, retinoyl-beta-glucuronide, and other polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of this compound as an endogenous retinol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The biological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. sciex.com [sciex.com]

Application Notes and Protocols: Investigating 5,6-Epoxyretinoic Acid in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Epoxyretinoic acid is a biologically active metabolite of retinoic acid (RA), a derivative of vitamin A.[1] Retinoids are a class of compounds known to play crucial roles in cellular processes including differentiation, proliferation, and apoptosis.[2][3][4] Their potential as anti-cancer agents has been a subject of extensive research.[5] Specifically, this compound has demonstrated efficacy in inhibiting skin tumor promotion, with an effectiveness comparable to its parent compound, retinoic acid.[1] These application notes provide an overview of the mechanisms of action of retinoids like this compound and detailed protocols for evaluating their effects on cancer cell lines.

Mechanism of Action

The anti-cancer effects of retinoids are primarily mediated through their interaction with nuclear receptors and the subsequent regulation of gene expression.

1. Canonical RAR/RXR Signaling Pathway Retinoic acid and its derivatives function as ligands for nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[6][7][8] Upon ligand binding, RAR forms a heterodimer with RXR.[3][7] This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[3][7][9] This binding event modulates the transcription of genes involved in critical cellular processes such as cell cycle arrest, differentiation, and apoptosis.[5][10]

2. Inhibition of Tumor Promotion A key mechanism identified for this compound is its ability to inhibit the induction of ornithine decarboxylase (ODC) activity.[1] ODC is an enzyme that is often upregulated by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA). By suppressing TPA-induced ODC activity, this compound effectively inhibits skin tumor formation.[1]

References

- 1. Inhibition of skin tumor promotion by retinoic acid and its metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Retinoic acid protects human breast cancer cells against etoposide-induced apoptosis by NF-kappaB-dependent but cIAP2-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinoids as Chemo-Preventive and Molecular-Targeted Anti-Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer activity of retinoic acid against breast cancer cells derived from an Iraqi patient - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 7. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Polarity-specific activities of retinoic acid receptors determined by a co-repressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application of 5,6-Epoxyretinoic Acid in Dermatological Research: A Detailed Guide for Scientists

FOR IMMEDIATE RELEASE

Application Notes and Protocols

Topic: Application of 5,6-Epoxyretinoic Acid in Dermatology Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a biologically active metabolite of retinoic acid, is emerging as a compound of significant interest in dermatological research.[1][2] Its unique chemical structure and activity as an agonist for all isoforms of the retinoic acid receptor (RAR) present potential therapeutic applications in various skin conditions.[3] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in dermatology.

Mechanism of Action

This compound exerts its biological effects primarily through the activation of retinoic acid receptors (RARs), which are ligand-activated transcription factors. There are three main subtypes of RARs: RARα, RARβ, and RARγ. Upon binding, this compound induces a conformational change in the RAR, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates gene transcription, resulting in a cascade of cellular events that can influence cell proliferation, differentiation, and inflammation in the skin.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

| Parameter | Receptor/Cell Line | Value | Reference |

| EC50 for RARα Activation | RARα | 77 nM | [3] |

| EC50 for RARβ Activation | RARβ | 35 nM | [3] |

| EC50 for RARγ Activation | RARγ | 4 nM | [3] |

| Growth Arrest Induction | MCF-7 and NB4 cells | 1 µM | [3] |

Signaling Pathway

The signaling pathway of this compound in keratinocytes involves its entry into the cell, binding to cellular retinoic acid-binding proteins (CRABPs), and transport to the nucleus. In the nucleus, it binds to and activates RARs, leading to the formation of RAR/RXR heterodimers and subsequent regulation of target gene expression.

Experimental Protocols

Primary Human Keratinocyte Culture

This protocol describes the isolation and culture of primary human keratinocytes from foreskin or adult skin tissue.

Materials:

-

EpiLife Medium with 60 µM calcium (Thermo Fisher Scientific)

-

Human Keratinocyte Growth Supplement (HKGS) (Thermo Fisher Scientific)

-

Dispase (Thermo Fisher Scientific)

-

Trypsin/EDTA (0.05%) (Thermo Fisher Scientific)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Fetal Bovine Serum (FBS)

-

Sterile culture flasks, dishes, and pipettes

Protocol:

-

Obtain fresh human skin tissue in a sterile container with transport medium.

-

Wash the tissue three times with sterile PBS containing antibiotics.

-

Remove subcutaneous fat and connective tissue using sterile forceps and a scalpel.

-

Cut the tissue into small pieces (approximately 2-3 mm²).

-

Incubate the tissue pieces in Dispase solution (2.4 U/ml) overnight at 4°C to separate the epidermis from the dermis.

-

Gently peel the epidermis from the dermis using sterile forceps.

-

Incubate the isolated epidermis in 0.05% Trypsin/EDTA for 10-15 minutes at 37°C to dissociate keratinocytes.

-

Neutralize the trypsin with an equal volume of medium containing 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer to remove any remaining tissue fragments.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in EpiLife medium supplemented with HKGS.

-

Plate the cells onto collagen-coated culture flasks or dishes.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

In Vitro RAR Activation Assay (GeneBLAzer® Assay)

This protocol outlines a cell-based assay to quantify the activation of RAR isoforms by this compound using the GeneBLAzer® technology.

Materials:

-

GeneBLAzer® RARα, RARβ, or RARγ-UAS-bla HEK 293T cells (Thermo Fisher Scientific)

-

Assay Medium (e.g., Opti-MEM I Reduced Serum Medium)

-

This compound (test compound)

-

All-trans retinoic acid (ATRA) (positive control)

-

LiveBLAzer™-FRET B/G Substrate (CCF4-AM) (Thermo Fisher Scientific)

-

384-well black-walled, clear-bottom assay plates

Protocol:

-

Culture the GeneBLAzer® cells according to the manufacturer's instructions.

-

On the day of the assay, harvest and resuspend the cells in Assay Medium to a final concentration of 312,500 cells/mL.

-

Dispense 32 µL of the cell suspension into each well of the 384-well plate (10,000 cells/well).

-

Prepare serial dilutions of this compound and the positive control (ATRA) in Assay Medium.

-

Add 8 µL of the compound dilutions to the respective wells. For negative controls, add 8 µL of Assay Medium with vehicle (e.g., 0.1% DMSO).

-

Incubate the plate for 16-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare the LiveBLAzer™-FRET B/G Substrate working solution according to the manufacturer's protocol.

-

Add 8 µL of the substrate solution to each well.

-

Incubate the plate for 2 hours at room temperature, protected from light.

-

Measure the fluorescence emission at 460 nm (blue) and 530 nm (green) using a fluorescence plate reader.

-

Calculate the Emission Ratio (530 nm / 460 nm) for each well and plot the ratio against the compound concentration to determine the EC50 value.

References

- 1. In vitro psoriasis models with focus on reconstructed skin models as promising tools in psoriasis research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of keratin expression by retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5,6-Epoxyretinoic Acid in Developmental Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Epoxyretinoic acid (5,6-epoxyRA) is a biologically active, endogenous metabolite of all-trans-retinoic acid (ATRA), a critical signaling molecule in embryonic development.[1][2][3] While its biological activity is considered to be significantly lower than that of ATRA, understanding its specific roles and mechanisms of action is crucial for a complete picture of retinoid signaling in development.[1][4] These application notes provide an overview of 5,6-epoxyRA, its mechanism of action, and detailed protocols for its use in developmental biology research.

Mechanism of Action

This compound, like its parent compound ATRA, exerts its biological effects by acting as a ligand for nuclear retinoic acid receptors (RARs). There are three main isotypes of RARs: RARα, RARβ, and RARγ. Upon ligand binding, RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[5][6]

5,6-epoxyRA has been shown to be an agonist for all three RAR isotypes, capable of activating RAR-dependent transcription.[7] Although it binds to RARs with variable affinity compared to ATRA, it demonstrates similar efficacy in transactivating RARE-luciferase reporter genes.[7] This suggests that 5,6-epoxyRA can activate the same signaling pathways as ATRA, albeit potentially requiring different concentrations to achieve similar effects.

Data Presentation

Table 1: Comparative Agonist Activity (EC₅₀) of Retinoids on Retinoic Acid Receptors (RARs)

| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) |

| This compound | 77 | 35 | 4 |

| all-trans-Retinoic Acid (ATRA) | 169 | 9 | 2 |

| 9-cis-Retinoic Acid | 13 | 173 | 58 |

| 4-oxo-Retinoic Acid | 33 | 8 | 89 |

| 18-hydroxy-Retinoic Acid | 162 | 14 | 14 |

| 4-hydroxy-Retinoic Acid | 791 | 64 | 94 |

| 13-cis-Retinoic Acid | 124 | 47 | 36 |

Data sourced from Idres et al. (2002).[7]

Table 2: Overview of Biological Activity and Observed Concentrations

| Parameter | Value/Concentration | Context | Reference |

| Biological Activity (Growth Promotion) | ~0.5% of all-trans-Retinoic Acid | In vivo studies in vitamin A-deficient rats.[1][4] | Zile et al. (1980) |

| In Vitro Concentration for Cellular Effects | 1 µM - 10 µM (10⁻⁶ to 10⁻⁵ M) | Enhanced cell adhesion in 3T12 mouse fibroblasts. | [8] |

| Endogenous Concentration (Rat Kidney) | 0.25 µM | Physiological concentration measured in rat kidney tissue.[2] | McCormick & Napoli (1982) |

Experimental Protocols

The following protocols are provided as a starting point for researchers. Given the limited number of studies that have exclusively used this compound in developmental biology models, these protocols are largely adapted from established methods for all-trans-retinoic acid. Researchers should perform dose-response experiments to determine the optimal concentration of 5,6-epoxyRA for their specific model system, keeping in mind its generally lower potency compared to ATRA.

Protocol 1: In Vitro Neuronal Differentiation of Embryonic Stem Cells

This protocol describes the induction of neuronal differentiation from mouse embryonic stem cells (mESCs) using this compound.

Materials:

-

Mouse embryonic stem cells (e.g., E14TG2a cell line)

-

mESC culture medium (DMEM, 15% FBS, 1000 U/ml LIF, 1 mM sodium pyruvate, 0.1 mM NEAA, 2 mM GlutaMAX, 0.1 mM β-mercaptoethanol, penicillin/streptomycin)

-

Differentiation medium (mESC culture medium without LIF)

-

This compound (stock solution in DMSO)

-

Gelatin-coated tissue culture plates

-

Hanging drop culture plates or non-adherent petri dishes

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Store aliquots at -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

mESC Culture:

-

Culture mESCs on gelatin-coated plates in mESC culture medium. Passage cells every 2-3 days to maintain pluripotency.

-

-

Embryoid Body (EB) Formation:

-

To initiate differentiation, detach mESCs from the plate and form embryoid bodies (EBs) using the hanging drop method or by plating in non-adherent dishes.

-

Culture EBs for 2-4 days in differentiation medium.

-

-

Induction of Neuronal Differentiation:

-

Plate the EBs onto gelatin-coated tissue culture plates in differentiation medium.

-

Allow the EBs to attach for 24 hours.

-

Replace the medium with differentiation medium supplemented with this compound. Based on data for ATRA and the known activity of 5,6-epoxyRA, a starting concentration range of 100 nM to 5 µM is recommended.[9] A dose-response curve should be established.

-

Culture the cells for 4-6 days, changing the medium every 2 days with fresh this compound-supplemented medium.

-

-

Analysis of Neuronal Differentiation:

-

Assess the expression of neuronal progenitor markers (e.g., Nestin, Pax6) and mature neuronal markers (e.g., β-III tubulin, MAP2) by immunocytochemistry or qRT-PCR.

-

Morphological changes, such as the appearance of neurite outgrowths, can be observed by phase-contrast microscopy.

-

Protocol 2: Chick Limb Bud Micromass Culture

This protocol is adapted for studying the effects of this compound on chondrogenesis in a high-density limb bud cell culture system.

Materials:

-

Fertilized chicken eggs (e.g., White Leghorn)

-

Hanks' Balanced Salt Solution (HBSS)

-

Trypsin/EDTA solution

-

Culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin)

-

This compound (stock solution in ethanol (B145695) or DMSO)

-

24-well tissue culture plates

-

Alcian blue stain

Procedure:

-

Preparation of this compound Working Solution:

-

Prepare a stock solution of this compound in 100% ethanol or DMSO.